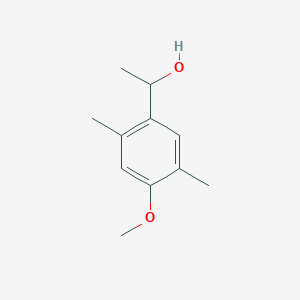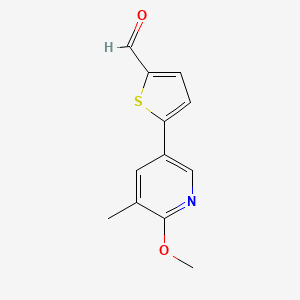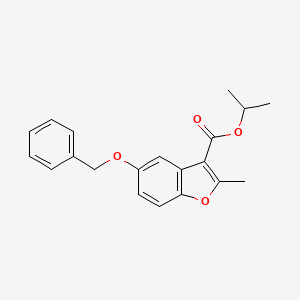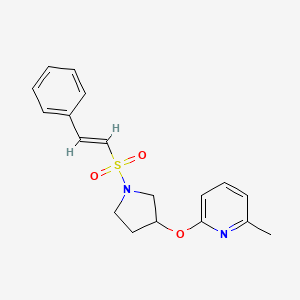![molecular formula C21H13FN2O4 B2783393 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-05-4](/img/structure/B2783393.png)
7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds has been described in the literature . For instance, 7-Fluoro-3,4-dihydronaphthalen-1 (2 H )-one was synthesized according to a literature method . It was dissolved in methanol along with 5-methoxynicotinaldehyde, then a 20% NaOH solution was added .Molecular Structure Analysis
The molecular structure of a similar compound, (E)-7-fluoro-2-((5-methoxypyridin-3-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, has been studied . The crystal structure was determined and the atomic coordinates were reported .Chemical Reactions Analysis
While specific chemical reactions involving “7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” are not available, related compounds have been studied. For example, 3-amino-5-methylisoxazole was allowed to react with phthalic anhydride and/or maleic anhydride under different conditions to produce different isoxazole products .科学的研究の応用
Antitumor and Antimicrobial Applications
Antitumor Activity : Related fluorinated compounds, particularly those with similar structural motifs, have been shown to possess potent cytotoxic properties against certain cancer cell lines. For example, fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent in vitro cytotoxicity against human breast cancer cell lines, suggesting potential antitumor applications (Hutchinson et al., 2001).
Antimicrobial and Enzyme Inhibition : Derivatives of similar chemical structures have demonstrated significant antibacterial activity and inhibitory effects against enzymes such as acetylcholinesterase and carbonic anhydrase. This suggests potential applications in the development of antimicrobial agents and enzyme inhibitors (Kocyigit et al., 2018).
Chemical Sensing and Fluorescence
Fluorescence Sensing : Certain fluorogenic reagents related to the compound have been used effectively for differentiating chromosome regions in genomes, highlighting their potential use in biological research and genetic studies (Cuéllar et al., 1991).
Selective Sensing of Ions : Compounds with similar structural features have been explored as chemosensors for specific ions like fluoride, demonstrating acute spectral responses that could be harnessed for environmental monitoring or analytical chemistry applications (Peng et al., 2005).
Synthetic Chemistry and Material Science
- Synthesis of Heterocyclic Compounds : The methodologies developed for the synthesis of related heterocyclic compounds could be indicative of the synthetic utility of 7-Fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in creating novel organic materials with potential applications in pharmaceuticals, agrochemicals, and materials science (Silaichev et al., 2012).
作用機序
Target of Action
It’s known that isoxazole derivatives, such as 7-fluoro-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, have been studied for their potential as cox-1 inhibitors . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain signaling.
Mode of Action
Isoxazole derivatives have been shown to inhibit cox-1, potentially reducing the production of prostaglandins and thereby reducing inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting COX-1, leading to a decrease in prostaglandin production . This can result in downstream effects such as reduced inflammation and pain signaling.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential COX-1 inhibitory activity. By inhibiting COX-1, the compound could reduce the production of prostaglandins, leading to decreased inflammation and pain signaling .
特性
IUPAC Name |
7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O4/c1-11-9-16(23-28-11)24-18(12-5-3-2-4-6-12)17-19(25)14-10-13(22)7-8-15(14)27-20(17)21(24)26/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZARDMZBVZIRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2783313.png)
![2-(2-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2783314.png)

![5-Azaspiro[3.4]octane-7-sulfonamide;hydrochloride](/img/structure/B2783318.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2783319.png)
![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)

![4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2783325.png)
![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)

![2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate](/img/structure/B2783331.png)
